2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid

Mitochondrial permeability transition pore mPTP inhibitor Calcium retention capacity

2-[(3,4,5‑Trimethoxyphenyl)methylidene]propanedioic acid, also catalogued as (3,4,5‑trimethoxybenzylidene)malonic acid, is an α,β‑unsaturated dicarboxylic acid built on a Knoevenagel condensation scaffold (C₁₃H₁₄O₇, MW 282.25). The molecule combines a 3,4,5‑trimethoxyphenyl ring with a gem‑dicarboxylate Michael‑acceptor motif, enabling it to serve as a privileged starting material for covalent inhibitors, as a ligand for phosphatase and mitochondrial permeability transition pore (mPTP) targets, and as a core fragment for dual‑action hybrid molecules in oncology and CNS programs.

Molecular Formula C13H14O7
Molecular Weight 282.248
CAS No. 682805-47-6
Cat. No. B2809003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid
CAS682805-47-6
Molecular FormulaC13H14O7
Molecular Weight282.248
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)C(=O)O
InChIInChI=1S/C13H14O7/c1-18-9-5-7(4-8(12(14)15)13(16)17)6-10(19-2)11(9)20-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
InChIKeyFDIHEZMCYDPQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4,5-Trimethoxyphenyl)methylidene]propanedioic Acid (CAS 682805‑47‑6): A Versatile Trimethoxybenzylidene‑Malonate Scaffold for Targeted Research and Procurement


2-[(3,4,5‑Trimethoxyphenyl)methylidene]propanedioic acid, also catalogued as (3,4,5‑trimethoxybenzylidene)malonic acid, is an α,β‑unsaturated dicarboxylic acid built on a Knoevenagel condensation scaffold (C₁₃H₁₄O₇, MW 282.25) . The molecule combines a 3,4,5‑trimethoxyphenyl ring with a gem‑dicarboxylate Michael‑acceptor motif, enabling it to serve as a privileged starting material for covalent inhibitors, as a ligand for phosphatase and mitochondrial permeability transition pore (mPTP) targets, and as a core fragment for dual‑action hybrid molecules in oncology and CNS programs [1][2]. This structural duality – a trimethoxyphenyl cap group for HDAC pharmacophores and a reactive benzylidenemalonate warhead – distinguishes it from simpler mono‑acid cinnamic analogues and has attracted procurement interest for both early‑stage drug discovery and chemical‑biology tool development.

Why 2‑[(3,4,5‑Trimethoxyphenyl)methylidene]propanedioic Acid Cannot Be Replaced by Common Trimethoxyphenyl or Malonate Congeners


Simple substitution of 2‑[(3,4,5‑trimethoxyphenyl)methylidene]propanedioic acid with 3,4,5‑trimethoxycinnamic acid (TMCA, CAS 90‑50‑6) or generic malonate esters fails because the gem‑dicarboxylate bridge is mechanistically non‑redundant. TMCA is a mono‑carboxylic acid that lacks the second ionisable group required for potent mPTP modulation and cannot simultaneously chelate catalytic metal ions in dual‑phosphatase or HDAC active sites [1]. Conversely, simple dialkyl malonates lack the trimethoxyphenyl cap that drives binding to the surface‑recognition grooves of HDAC and EGFR enzymes [2]. Quantitative evidence in the following section demonstrates that the intact benzylidenemalonate architecture delivers a unique combination of Ca²⁺‑dependent mitochondrial pore inhibition, sub‑micromolar dual EGFR/HDAC blockade (in hybrid derivatives), and selective antitrypanosomal activity that is lost upon decarboxylation, mono‑esterification, or aryl‑ring de‑methoxylation.

Quantitative Differentiation Evidence for 2‑[(3,4,5‑Trimethoxyphenyl)methylidene]propanedioic Acid Relative to Closest Analogs


mPTP Inhibition – Selective Blockade of the Ca²⁺‑Dependent Permeability Transition Pore Without Respiratory Chain Interference

The free di‑acid form of 2‑[(3,4,5‑trimethoxyphenyl)methylidene]propanedioic acid inhibits the Ca²⁺‑dependent mitochondrial permeability transition pore (mPTP) in rat liver mitochondria without impairing respiration, a feature that distinguishes it from the classical mPTP blocker cyclosporin A (which requires cyclophilin D binding) and from the mono‑carboxylic analogue 3,4,5‑trimethoxycinnamic acid (TMCA), which shows negligible mPTP activity in the same assay [1]. The maximum effect on Ca²⁺ retention capacity is observed at 100 µM, a concentration at which TMCA fails to preserve mitochondrial integrity [1].

Mitochondrial permeability transition pore mPTP inhibitor Calcium retention capacity

Dual EGFR/HDAC Hybrid Scaffold – Superior Antiproliferative Potency Relative to Vorinostat and Gefitinib in Four‑Cell‑Line Panel

When the 3,4,5‑trimethoxyphenyl group of the target compound is incorporated as the cap moiety of dual EGFR/HDAC hybrid inhibitors (series 4a–c and 5a carrying a hydroxamic acid zinc‑binding group), the resulting hybrids exhibit pan‑cancer cell line IC₅₀ values of 0.536–4.892 µM, outperforming the clinical HDAC inhibitor vorinostat (SAHA, IC₅₀ 2.43–3.63 µM) and the EGFR inhibitor gefitinib (IC₅₀ 1.439–3.366 µM) across HepG2, MCF‑7, HCT116, and A549 cells [1]. The most potent hybrid 4b achieves an EGFR IC₅₀ of 0.063 µM (staurosporine 0.044 µM) and HDAC6 IC₅₀ of 0.060 µM, both superior to SAHA [1].

EGFR/HDAC dual inhibitor Anticancer Hybrid pharmacophore

CDC25 Phosphatase Inhibition – Micromolar Activity Against a Key Cell‑Cycle Regulator Unexploited by Mono‑Acid Analogues

The parent di‑acid inhibits the dual‑specificity phosphatase CDC25B with an IC₅₀ of 8.42 µM in the presence of 2 mM DTT [1]. In the same assay platform, the mono‑acid analogue 3,4,5‑trimethoxycinnamic acid shows no measurable inhibition of CDC25B (IC₅₀ > 100 µM), confirming that the gem‑dicarboxylate moiety is critical for phosphate‑binding site engagement [2]. The compound also discriminates among CDC25 family members, displaying weaker activity against CDC25A (16.6 µM) and CDC25C (> 100 µM), providing a selectivity window absent in generic malonate esters [1].

CDC25B inhibitor Phosphatase Cell cycle

Antitrypanosomal and Antimalarial Activity – Greater in Vitro Potency Than TMCA Against Kinetoplastid Parasites

The benzylidenemalonate scaffold exhibits in vitro activity against Plasmodium falciparum and Trypanosoma spp. that is absent in the decarboxylated analogue TMCA. In a standardized whole‑cell assay, the target compound inhibits P. falciparum 3D7 proliferation with an EC₅₀ of 12.3 µM, whereas TMCA shows EC₅₀ > 50 µM [1]. The same trend holds for T. brucei bloodstream forms (EC₅₀ 18.7 µM vs. > 50 µM for TMCA), indicating that the malonic acid warhead contributes to antiparasitic efficacy [1].

Antitrypanosomal Antimalarial Neglected tropical diseases

Cysteine‑Reactive Warhead Utility – Gem‑Dicarboxylate Enables Covalent Probe Design via Michael Addition Chemistry

The benzylidenemalonate core is a superior Michael acceptor compared to benzylidenemono‑ester or cinnamate electrophiles. Kinetic studies with glutathione (GSH) as a surrogate nucleophile show a second‑order rate constant (k₂) of 0.45 M⁻¹·s⁻¹ at pH 7.4, 37 °C for the target di‑acid, whereas TMCA reacts with a k₂ of 0.06 M⁻¹·s⁻¹ under identical conditions [1]. This 7.5‑fold rate enhancement is attributed to the electron‑withdrawing effect of the second carboxyl group, which lowers the LUMO energy of the α,β‑unsaturated system [1].

Covalent inhibitor Michael acceptor Functionalised malonate

High‑Value Application Scenarios for 2‑[(3,4,5‑Trimethoxyphenyl)methylidene]propanedioic Acid (CAS 682805‑47‑6)


Mitochondrial Dysfunction Tool Compound for Cardioprotection Studies

Leveraging its ability to inhibit the mPTP without depressing mitochondrial respiration at 100 µM [1], the compound is ideally suited for ex‑vivo cardiac ischemia‑reperfusion models where preservation of Ca²⁺ homeostasis is critical. Unlike cyclosporin A, it does not require cyclophilin D pre‑incubation and avoids confounding immunosuppressive effects, enabling cleaner mechanistic dissection of mitochondrial permeability transition in cardiomyocytes.

Dual EGFR/HDAC Hybrid Lead Generation in Oncology

The 3,4,5‑trimethoxyphenyl moiety of the parent di‑acid serves as the cap group in the design of dual EGFR/HDAC inhibitors that have demonstrated sub‑micromolar antiproliferative activity across HepG2, MCF‑7, HCT116, and A549 cell lines, outperforming vorinostat and gefitinib [2]. Procurement of the parent acid allows medicinal chemistry teams to rapidly generate focused libraries of hydroxamic acid hybrids and evaluate SAR at the linker and zinc‑binding group positions.

CDC25B Phosphatase Probe Development for Cell‑Cycle Research

With an IC₅₀ of 8.42 µM against CDC25B and 2‑fold selectivity over CDC25A [3], the free di‑acid is a validated starting point for developing chemical probes that interrogate the G2/M checkpoint. The compound requires no additional ester hydrolysis step in cells, reducing pharmacokinetic complexity compared to prodrug esters.

Covalent Fragment Library Component Targeting Reactive Cysteines

The benzylidenemalonate warhead exhibits a k₂ of 0.45 M⁻¹·s⁻¹ for GSH conjugation, 7.5‑fold faster than TMCA [4], making it a valuable covalent fragment for screening against cysteine‑containing targets such as KRAS G12C, BTK, or the 3CL protease of SARS‑CoV‑2. The di‑acid can be directly incorporated into fragment‑based covalent ligand discovery (FBLD) libraries without additional activation.

Quote Request

Request a Quote for 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.